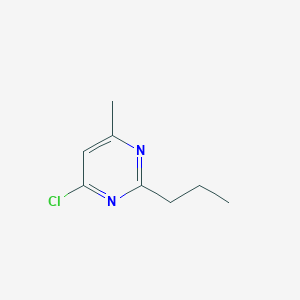

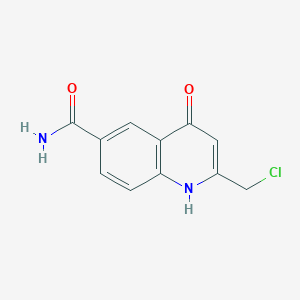

3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Agents

A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one. These compounds displayed significant in vitro antimicrobial and anticancer activity, with some showing higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Fluorescent Chemosensor

Gao, Zhang, Li, and Pu (2018) developed a novel diarylethene containing 3-(4-methylphenyl)-1H-pyrazol-5-amine. This compound demonstrated excellent fluorescence sensing ability for Al3+ and Zn2+ with very low detection limits. It was also used in constructing a logic circuit based on its multi-responsive characteristics to detect Al3+ and Zn2+ in water samples (Gao, Zhang, Li, & Pu, 2018).

Catalysis in Asymmetric Amination

Togni, Burckhardt, Gramlich, Pregosin, and Salzmann (1996) investigated the use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination. They found that different substituents in the pyrazole ring could significantly affect the configurational aspects of the reaction intermediates, leading to high enantioselectivity in the production of secondary amines (Togni, Burckhardt, Gramlich, Pregosin, & Salzmann, 1996).

Synthesis of Pyrazole Derivatives

The synthesis of various pyrazole derivatives, including those containing the 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine structure, has been extensively studied for potential applications in pharmaceuticals and material sciences. For instance, Kumarasinghe, Hruby, and Nichol (2009) synthesized 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, demonstrating the importance of regiospecific synthesis and crystallographic analysis in the development of new compounds with potential applications in various fields (Kumarasinghe, Hruby, & Nichol, 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), is the mitochondrial oxidative phosphorylation system . It acts as a chemical inhibitor of this system .

Mode of Action

CCCP acts as a protonophore , altering the permeability of the mitochondrial inner membrane to protons . This action results in the dissipation of the proton gradient across the inner mitochondrial membrane . Essentially, CCCP acts as an ionophore and reduces the ability of ATP synthase to function optimally .

Biochemical Pathways

The primary biochemical pathway affected by CCCP is the electron transport chain involved in oxidative phosphorylation . By uncoupling the proton gradient, CCCP disrupts the normal activity of electron carriers in this pathway . This disruption can lead to a decrease in ATP production and an increase in heat production .

Pharmacokinetics

They are distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys .

Result of Action

The action of CCCP leads to the gradual destruction of living cells and can result in the death of the organism . It has been shown to induce apoptosis and cause chromosomal loss in primary human fibroblasts . . elegans models, suggesting a degree of hormesis .

Biochemische Analyse

Biochemical Properties

3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation, such as ATP synthase . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby affecting its activity. Additionally, this compound can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt mitochondrial function by uncoupling oxidative phosphorylation, leading to changes in ATP production and cellular energy balance . Additionally, this compound can induce changes in gene expression related to stress responses and metabolic regulation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit ATP synthase by binding to its active site, preventing the synthesis of ATP . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in mitochondrial activity and energy metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular energy production and improved metabolic function. At higher doses, it can induce toxic or adverse effects, including mitochondrial dysfunction and oxidative stress . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation, leading to changes in cellular energy production and metabolic balance . Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, which are critical for cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For instance, it may localize to mitochondria, where it can exert its effects on oxidative phosphorylation and energy metabolism

Eigenschaften

IUPAC Name |

5-(3-chlorophenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

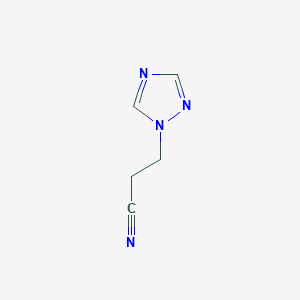

InChI=1S/C10H10ClN3/c1-14-10(12)6-9(13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGWCFFITRZPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536893 | |

| Record name | 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92406-44-5 | |

| Record name | 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)